molecular formula C19H31F2N3O2 B12251806 N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12251806
M. Wt: 371.5 g/mol
InChI Key: LWOLLDCZKFOTEC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

Molecular Formula

C19H31F2N3O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H31F2N3O2/c20-19(21)8-12-24(13-9-19)18(26)15-6-10-23(11-7-15)14-17(25)22-16-4-2-1-3-5-16/h15-16H,1-14H2,(H,22,25)

InChI Key

LWOLLDCZKFOTEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of 4,4-difluoropiperidine. This intermediate is then reacted with cyclohexylamine and acetic anhydride under controlled conditions to form the final product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and specific solvents like chloroform, DMSO, or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or halogenating agent used .

Scientific Research Applications

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-cyclohexyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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